molecular formula C18H15N3O2S2 B2474263 4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 394227-64-6

4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2474263
CAS No.: 394227-64-6
M. Wt: 369.46
InChI Key: XXLQPJJEBKNWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound with a molecular formula of C18H12N4O2S3 and a molecular weight of 412.5 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithia-diazatricyclo structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of tricyclic structures and sulfur-containing heterocycles.

    Biology: Investigating the biological activity of tricyclic compounds and their potential as therapeutic agents.

    Medicine: Exploring the pharmacological properties of similar compounds for drug development.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation and not fully understood.

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide include:

  • 11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,4,6,8,11-pentaen-4-amine
  • N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0{3,7}]trideca-1,3(7),5,8-tetraen-5-amine

These compounds share similar tricyclic structures and sulfur-containing heterocycles, but differ in their functional groups and specific reactivity. The uniqueness of this compound lies in its specific ethoxy and benzamide functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-3-23-12-6-4-11(5-7-12)17(22)21-18-20-13-8-9-14-15(16(13)25-18)19-10(2)24-14/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLQPJJEBKNWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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